4-(Azaniumylmethyl)cyclohexane-1-carboxylate

Description

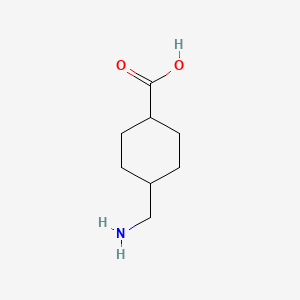

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azaniumylmethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical Trajectories in Antifibrinolytic Compound Research

Precursors to Tranexamic Acid: Early Antifibrinolytic Investigations

The quest to control bleeding has been a long-standing endeavor in medicine. The concept of antifibrinolytic therapy, which involves preventing the breakdown of blood clots, began to take shape with the investigation of various compounds long before the advent of tranexamic acid. A pivotal moment in this field was the discovery of the antifibrinolytic properties of certain amino acids.

Early research in the 1950s identified epsilon-aminocaproic acid (EACA) as a synthetic derivative of the amino acid lysine (B10760008) with the ability to inhibit fibrinolysis. mdpi.compatsnap.com This discovery marked a significant step forward, as EACA was found to act as an inhibitor of the plasmin-plasminogen system, which is responsible for dissolving blood clots. mdpi.com The mechanism of action involves binding to the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin, the active enzyme that breaks down fibrin (B1330869). patsnap.com This foundational work laid the groundwork for the development of more potent antifibrinolytic agents.

Another compound that played a role in the early history of antifibrinolytic research is aprotinin (B3435010) . Isolated from bovine lung in 1936, aprotinin is a protease inhibitor that was later found to have antifibrinolytic properties. nih.gov Its use in cardiac surgery to reduce perioperative blood loss became more common in the late 1980s. nih.gov However, its use has been a subject of debate over the years due to safety concerns. nih.gov

The Discovery and Initial Characterization of Tranexamic Acid

Building on the foundation of earlier antifibrinolytic research, Japanese scientists Shosuke and Utako Okamoto embarked on a mission to find a more potent and effective compound to manage hemorrhage, particularly postpartum hemorrhage, which was a significant cause of maternal mortality in post-World War II Japan. lshtm.ac.uklshtm.ac.ukmaternova.net Their dedicated research, which at times involved drawing their own blood for experiments, led to a breakthrough. lshtm.ac.ukthebloodtrials.org

In 1962, the Okamotos synthesized and reported on a new compound: tranexamic acid . wikipedia.orgrjptonline.org Chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, it is a synthetic analog of the amino acid lysine. wikipedia.orgsolubilityofthings.com Their initial research, published in the Keio Journal of Medicine, demonstrated that tranexamic acid was a powerful inhibitor of fibrinolysis. lshtm.ac.ukmaternova.netthebloodtrials.org

Subsequent characterization revealed that tranexamic acid's mechanism of action was similar to that of EACA, involving the reversible blockade of lysine-binding sites on plasminogen. wikipedia.orghaematologica.org This action prevents plasminogen from binding to and being activated on the fibrin surface, thus stabilizing the clot. haematologica.org However, a key finding was the significantly greater potency of tranexamic acid compared to its predecessor. Early studies indicated that tranexamic acid was approximately eight to ten times more potent than EACA. wikipedia.orgdrugbank.com Further research even suggested it could be up to 27 times more powerful. maternova.netthebloodtrials.org

The initial reception of tranexamic acid was not immediately widespread for major bleeding indications. maternova.net It was first prescribed for conditions like heavy menstrual bleeding. nih.govwfsahq.org Despite the Okamotos' belief in its potential, it took decades for the full scope of tranexamic acid's efficacy in trauma and major surgery to be recognized through large-scale clinical trials. lshtm.ac.uklshtm.ac.ukmaternova.net

Evolution of Research Paradigms for Antifibrinolytic Agents

The research landscape for antifibrinolytic agents has undergone a significant evolution since the initial discoveries. The early focus was primarily on identifying and characterizing compounds that could inhibit fibrinolysis. The discovery of EACA and subsequently the more potent tranexamic acid were landmark achievements of this era. nih.govgoogle.com

The paradigm then shifted towards extensive clinical evaluation to understand the efficacy and safety of these agents in various clinical settings. Large, randomized controlled trials became the standard for assessing the utility of antifibrinolytics. haematologica.orgahajournals.org These trials have provided robust evidence for the use of tranexamic acid in reducing blood loss and transfusion requirements in a wide range of surgical procedures, including cardiac and orthopedic surgeries. nih.govnih.gov

More recently, research has expanded to investigate the use of antifibrinolytics in new indications, such as traumatic hemorrhage and postpartum bleeding, with landmark trials demonstrating a survival benefit. haematologica.orgwfsahq.org There is also a growing interest in understanding the nuances of antifibrinolytic therapy, including the optimal timing of administration. haematologica.org

Molecular Mechanisms of Action and Biochemical Interactions of Tranexamic Acid

Direct Antifibrinolytic Modalities

Tranexamic acid's primary role is to prevent the premature dissolution of fibrin (B1330869) clots, a process known as fibrinolysis. lshtm.ac.ukdroracle.ai It achieves this through a series of precise molecular interactions.

Competitive and Reversible Inhibition of Plasminogen Activation

The central mechanism of tranexamic acid is its competitive and reversible inhibition of the activation of plasminogen to plasmin. drugbank.comnih.govpatsnap.com Plasminogen, a pro-enzyme produced by the liver, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). lshtm.ac.ukpatsnap.com Plasmin is the primary enzyme responsible for degrading the fibrin mesh of a blood clot. patsnap.com Tranexamic acid, by acting as a lysine (B10760008) analog, competitively blocks the binding sites on plasminogen that are necessary for its conversion to plasmin. lshtm.ac.uknih.gov This inhibition is reversible, meaning that as the concentration of tranexamic acid decreases, its effect on plasminogen activation also diminishes. droracle.aidrugbank.com

Specificity of Lysine Binding Site Interactions on Plasminogen and Fibrin

The specificity of tranexamic acid's action is rooted in its interaction with the lysine binding sites (LBSs) on the plasminogen molecule. lshtm.ac.uknih.gov Plasminogen possesses several of these sites, which are located on its "kringle" domains. lshtm.ac.uk These LBSs are crucial for plasminogen's ability to bind to fibrin. lshtm.ac.uknih.gov By binding to these sites, tranexamic acid effectively prevents plasminogen from attaching to the fibrin clot. lshtm.ac.ukdroracle.ai This blockade is highly specific; tranexamic acid has a strong affinity for these lysine binding sites, outcompeting fibrin for binding. drugbank.comnih.gov Research has identified one high-affinity and several low-affinity binding sites on plasminogen for tranexamic acid. drugbank.comnih.gov This multi-site interaction ensures a potent inhibition of plasminogen's access to fibrin, thereby preventing localized plasmin formation on the clot surface. lshtm.ac.uknih.gov

Molecular Stabilization of the Fibrin Clot Structure

By inhibiting the enzymatic degradation of fibrin, tranexamic acid contributes to the molecular stabilization of the fibrin clot structure. droracle.ainih.gov A stable fibrin mesh is essential for effective hemostasis, preventing further blood loss. Studies have shown that in the presence of tranexamic acid, the fibrin clot is more robust and resistant to lysis. nih.gov This stabilization is a direct consequence of preventing plasmin from cleaving the fibrin strands that form the backbone of the clot. droracle.aidroracle.ai Research using thromboelastography has demonstrated that tranexamic acid improves clot strength and reduces fibrinolysis. nih.gov

Table 1: Research Findings on the Direct Antifibrinolytic Modalities of Tranexamic Acid

| Research Focus | Key Finding | Citation |

|---|---|---|

| Inhibition of Plasminogen Activation | Tranexamic acid competitively and reversibly inhibits the activation of plasminogen to plasmin. | drugbank.comnih.gov |

| Lysine Binding Site Interaction | Tranexamic acid binds to both high and low-affinity lysine binding sites on plasminogen, preventing its attachment to fibrin. | drugbank.comnih.gov |

| Direct Plasmin Inhibition | At higher concentrations, tranexamic acid can act as a noncompetitive inhibitor of plasmin. | drugbank.comwikipedia.org |

| Fibrin Clot Stabilization | Tranexamic acid improves clot strength and resistance to fibrinolysis. | nih.gov |

Modulatory Effects on Complementary Biological Pathways

Beyond its direct impact on fibrinolysis, tranexamic acid also exhibits modulatory effects on other interconnected biological systems, most notably the complement system.

Inhibition of Plasmin-Mediated Activation of Complement System Components

The fibrinolytic and complement systems are closely linked, and plasmin is known to activate components of the complement cascade. oup.com The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promotes inflammation, and attacks the pathogen's cell membrane. Plasmin can directly cleave and activate key complement proteins such as C3 and C5. nih.gov By inhibiting the generation and activity of plasmin, tranexamic acid can indirectly suppress this activation of the complement system. drugbank.comoup.com This inhibitory effect on complement activation may contribute to the anti-inflammatory properties of tranexamic acid that have been observed in some clinical settings. oup.com Studies have shown that tranexamic acid can reduce the activation of the complement system in trauma patients. nih.gov

Table 2: Research Findings on the Modulatory Effects of Tranexamic Acid

| Pathway | Key Finding | Citation |

|---|---|---|

| Complement System | Tranexamic acid reduces complement activation by inhibiting plasmin-mediated cleavage of complement proteins. | drugbank.comnih.gov |

| Inflammation | The inhibition of plasmin may lead to a reduction in plasmin-mediated inflammatory responses. | oup.com |

Influence on Monocyte and Neutrophil Activation via Plasmin Inhibition

Tranexamic acid is thought to possess anti-inflammatory properties by inhibiting the plasmin-mediated activation of monocytes and neutrophils. oup.comoup.comveteducation.com Plasmin can trigger chemotaxis and cytokine release, contributing to inflammatory responses. nih.gov It also plays a role in the resolution of inflammation and can promote phagocytosis in macrophages and dendritic cells. nih.gov

In the context of severe tissue injury or trauma, fibrinolysis is implicated in the development of coagulopathy. oup.com Hypoperfusion and hypoxia can lead to an upregulation of tissue plasminogen activator (tPA), shifting the hemostatic balance towards hyperfibrinolysis. oup.com Plasmin activates monocytes, neutrophils, and the complement pathway, highlighting the intricate connection between coagulation and inflammation. oup.comoup.com By inhibiting plasmin, tranexamic acid can modulate these inflammatory responses. oup.comveteducation.com

Studies have shown that tranexamic acid can modulate the immune system and reduce surgery-induced immunosuppression. nih.gov It has been observed to enhance the expression of immune-activating markers while reducing immunosuppressive markers on various myeloid and lymphoid cell populations. nih.gov For instance, in patients undergoing cardiac surgery, tranexamic acid treatment resulted in an increased expression of the activation marker CD83 on nonclassical monocytes. nih.gov However, in a study involving patients with severe traumatic bleeding, tranexamic acid did not significantly alter monocyte activation as measured by HLA-DR expression. researchgate.netfrontiersin.org

The interaction between tranexamic acid and neutrophils also involves the formation of neutrophil extracellular traps (NETs). Early administration of tranexamic acid has been shown to inhibit the formation of NETs. nih.govresearchgate.net However, some research suggests that high doses of tranexamic acid might enhance the formation of circulating NETs. mdpi.comresearchgate.net

Mechanistic Investigations into Platelet Function Modulation

The impact of tranexamic acid on platelet function is a subject of ongoing research with some conflicting findings. Some studies suggest that tranexamic acid may improve platelet function in specific situations. oup.com For example, it has been shown to partially correct defects in arachidonic acid-induced and ADP-induced platelet aggregation in patients on dual antiplatelet therapy. researchgate.netnih.gov However, it does not appear to affect platelet aggregation in individuals who have not received antiplatelet medication. researchgate.netnih.gov

In patients with chronic renal failure and those undergoing hemodialysis, tranexamic acid has been reported to correct platelet aggregation defects and improve platelet function. nih.gov Similarly, in cardiac surgery patients with impaired platelet function due to preoperative antiplatelet therapy, tranexamic acid has been observed to improve platelet function. nih.gov

Conversely, other research indicates a potential for tranexamic acid to inhibit platelet aggregation. One study observed that preincubation of citrated blood with tranexamic acid led to a prolongation of certain thromboelastography parameters, suggesting an inhibitory effect. jst.go.jp This study also found that tranexamic acid inhibited ADP-induced platelet aggregation in vitro. jst.go.jp The proposed mechanism for this inhibition is a direct influence on the platelet surface membrane rather than intracellular metabolism. jst.go.jp Another study found that in cardiac surgery, the serine protease inhibitor aprotinin (B3435010) preserved platelet function better than tranexamic acid. rfppl.co.in

The primary mechanism by which tranexamic acid is thought to influence platelet function is through the inhibition of plasmin, thereby reducing plasmin's multifactorial effects on platelets. nih.gov

Exploration of Interactions with Central Nervous System Neurotransmitters (e.g., GABA)

Tranexamic acid can cross the blood-brain barrier and has been associated with an increased risk of seizures, particularly at high doses. researchgate.netdroracle.aihsforum.com The proposed mechanism for this neurological side effect involves the inhibition of inhibitory neurotransmitter receptors in the central nervous system, specifically gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors. researchgate.netdroracle.aihsforum.com

As a structural analogue of the amino acid glycine, tranexamic acid can act as a competitive antagonist at these receptors. scholaris.ca Studies have shown that it competitively binds to GABA type A receptors, inhibiting their interaction with GABA agonists in a dose-dependent manner. hsforum.com This leads to a net excitatory effect on neurons. hsforum.com The inhibition is competitive, as high concentrations of GABA can reverse this effect. hsforum.com

Research has demonstrated that tranexamic acid inhibits both GABA-A and glycine receptors, with a higher potency for glycine receptors that generate a tonic inhibitory current. scholaris.ca The inhibition of these receptors leads to a decrease in inhibitory currents, resulting in neuronal hyperexcitability and an increased risk of seizures. researchgate.netnih.gov Anesthetics like isoflurane (B1672236) and propofol (B549288) have been shown to reverse the inhibitory effect of tranexamic acid on glycine receptors, potentially offering a way to prevent or treat these seizures. researchgate.netscholaris.canih.gov

Attenuation of Angiogenesis and Melanogenesis through Vascular Endothelial Growth Factor Receptor (VEGFR) Targeting

Tranexamic acid has been shown to inhibit both angiogenesis and melanogenesis by targeting vascular endothelial growth factor (VEGF) receptors. nih.govnih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), VEGF165 enhances the expression of VEGF receptors (VEGFR-1, VEGFR-2, and NRP-1), an effect that is attenuated by tranexamic acid. nih.govnih.govresearchgate.net Tranexamic acid also abolishes the VEGF165-promoted tyrosine phosphorylation of VEGFR-1 and VEGFR-2 in these cells. nih.govnih.govresearchgate.net Its effects on inhibiting cell proliferation, migration, invasion, and tube formation in HUVECs are similar to those of neutralizing VEGFR-1 and VEGFR-2. nih.govresearchgate.net

A similar mechanism is observed in normal human melanocytes. nih.gov VEGF165 enhances the expression of VEGF receptors and promotes the tyrosine phosphorylation of VEGFR-1 and VEGFR-2, both of which are attenuated by tranexamic acid. nih.govnih.gov Furthermore, tranexamic acid's ability to inhibit tyrosinase activity, melanin (B1238610) production, and melanogenic proteins induced by VEGF165 is comparable to the effects of neutralizing VEGFR-1 and VEGFR-2. nih.govnih.gov This suggests that tranexamic acid reduces melanogenesis by inhibiting the activation of VEGF receptors and the subsequent expression of melanogenic proteins. nih.govnih.gov

The inhibition of melanogenesis by tranexamic acid also involves interfering with the interaction between melanocytes and keratinocytes through the inhibition of the plasminogen/plasmin system. jst.go.jp It has also been found to activate the autophagy system in melanoma cells, which contributes to its anti-melanogenic effect. velaskincare.comnih.gov This involves the degradation of microphthalmia-associated transcription factor (MITF) and a subsequent decrease in the expression of melanogenesis-associated proteins like tyrosinase. velaskincare.comresearchgate.net

Modulation of Glutathione (B108866) and Thiol Metabolism in Leukocytes

Studies on freshly isolated human leukocytes have investigated the effects of tranexamic acid and its derivatives on the metabolism of glutathione (GSH) and thiols. archivepp.comresearchgate.netarchivepp.com One study found that the addition of tranexamic acid to leukocytes initially caused a decrease in GSH concentration, which then increased over time. archivepp.com

A comparative study of tranexamic acid and its derivatives, N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid, revealed that N-Acetyl-Tranexamic acid had a more pronounced, time-dependent effect on thiol metabolism in leukocytes. archivepp.comresearchgate.net It appears to cause a marked depletion of GSH in leukocyte solutions through oxidation, while N-Phthaloyl-Tranexamic acid showed only a slight effect. archivepp.comresearchgate.net

Table 1: Effect of Tranexamic Acid on Glutathione (GSH) Concentration in Leukocytes This table is based on data from a study examining the effects of a 500μM concentration of Tranexamic Acid on GSH levels in isolated leukocytes over time.

| Time (minutes) | Change in GSH Concentration |

| 0 | Initial Decrease |

| 30 | Increase |

| 60 | Slight Increase |

| 90 | Slight Increase |

| Data derived from a study on the effects of tranexamic acid on glutathione metabolism in leukocytes. archivepp.comresearchgate.net |

Interactions with Microbial Plasminogen Receptors (e.g., Borrelia miyamotoi CbiA protein)

The interaction of tranexamic acid with microbial plasminogen receptors is an area of ongoing research. While specific studies on the interaction with Borrelia miyamotoi CbiA protein were not found in the provided search results, the general mechanism of tranexamic acid's action on plasminogen provides a basis for understanding potential interactions.

Tranexamic acid functions by binding to the lysine binding sites of plasminogen. mdpi.com This binding prevents plasminogen from attaching to cell surfaces and fibrin, thereby inhibiting its activation to plasmin. mdpi.com Many microbial pathogens have evolved to utilize host plasminogen to enhance their virulence. They do this by expressing plasminogen receptors on their surface, which bind host plasminogen and facilitate its activation. The resulting plasmin activity on the microbial surface can degrade host tissues and extracellular matrix components, aiding in invasion and dissemination.

Given that tranexamic acid blocks the very sites on plasminogen that are often recognized by microbial receptors, it is plausible that it could interfere with the binding of plasminogen to microbial surfaces, such as those expressing the CbiA protein of Borrelia miyamotoi. This would consequently inhibit the pathogen's ability to harness the host's fibrinolytic system for its own benefit. However, direct experimental evidence for this specific interaction is needed for confirmation.

Inhibition of Urokinase Plasminogen Activator (uPA) Activity

Recent research has revealed that tranexamic acid can directly inhibit the activity of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system. nih.govresearchgate.netnih.govrcsb.org This inhibition is distinct from its well-established role as a plasminogen inhibitor.

Studies have shown that tranexamic acid attenuates uPA activity with an inhibitory constant (Ki) of 2 mM. wikipedia.orgnih.gov In contrast, another lysine analog, ε-aminocaproic acid (EACA), shows significantly lower efficacy in inhibiting uPA. nih.gov The inhibition of uPA by tranexamic acid is dose-dependent. nih.gov

This direct inhibition of uPA may be clinically relevant, particularly in situations where plasma uPA levels are elevated, such as after severe injury. nih.gov The lack of efficacy of tranexamic acid when administered more than three hours after an injury has been associated with this post-injury upregulation of plasma uPA. nih.gov

Computational models of uPA-mediated fibrinolysis suggest that the effect of tranexamic acid is complex and depends on the presence of plasmin inhibitors. plos.orgresearchgate.net In the presence of inhibitors like alpha-2-macroglobulin (A2M), tranexamic acid acts as an anti-fibrinolytic. plos.orgresearchgate.net However, in the absence of such inhibitors, tranexamic acid can exhibit pro-fibrinolytic properties by increasing plasmin generation. plos.orgresearchgate.net

Table 2: Inhibitory Constants of Tranexamic Acid

| Enzyme | Inhibitory Constant (Ki) / IC50 |

| Urokinase Plasminogen Activator (uPA) | Ki = 2 mM; IC50 = 3.63 ± 0.16 mM |

| Plasmin | IC50 = 86.79 ± 2.30 mM |

| Plasma Kallikrein | IC50 = 67.53 ± 2.69 mM |

| This table summarizes the inhibitory concentrations of tranexamic acid against various proteases in the fibrinolytic system. nih.gov |

Synthetic Methodologies and Chemical Derivatization of Tranexamic Acid

Established and Novel Synthetic Routes for Tranexamic Acid Production

The production of tranexamic acid has evolved through various synthetic methodologies, aiming for higher yields, stereoselectivity, and more environmentally friendly processes.

Multi-Step Chemical Synthesis Strategies

Several multi-step synthetic routes for tranexamic acid have been developed, often starting from readily available aromatic compounds.

A different approach starts from ethyl 4-oxocyclohexane-1-carboxylate . derpharmachemica.comderpharmachemica.comepa.gov This process involves several key transformations:

Conversion of the starting material to its cyanohydrin using sodium cyanide. derpharmachemica.comderpharmachemica.comepa.gov

Dehydration to form ethyl 4-cyanocyclohex-3-ene-1-carboxylate. derpharmachemica.comderpharmachemica.comepa.gov

Saponification to the corresponding carboxylic acid. derpharmachemica.comderpharmachemica.comepa.gov

Reductive amination using a Raney nickel catalyst to introduce the aminomethyl group. derpharmachemica.comderpharmachemica.comepa.gov

Finally, catalytic hydrogenation over a Palladium on carbon (Pd/C) catalyst yields an isomeric mixture, from which pure tranexamic acid is obtained by recrystallization. derpharmachemica.comderpharmachemica.comepa.gov

Another reported multi-step synthesis starts from trans-1,4-cyclohexane dimethanol. This process includes halogenation, oxidation, esterification, azidation, hydrolysis, and a final reduction to yield tranexamic acid. mdpi.com

| Starting Material | Key Intermediates | Number of Steps (approx.) | Reported Overall Yield | Reference |

| Dimethyl terephthalate | Methyl 4-(acetamidomethyl)benzoate | 7 | 59.2% | researchgate.netmdpi.com |

| Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | 5+ | Not specified | derpharmachemica.comderpharmachemica.comepa.gov |

| p-Aminomethylbenzoic acid | cis/trans-4-Aminomethylcyclohexanecarboxylic acid | 2+ | ~95% | google.com |

| trans-1,4-Cyclohexane dimethanol | 4-Bromomethyl cyclohexane-1-carboxylic acid | 5+ | Not specified | mdpi.com |

Catalytic Hydrogenation Approaches for Stereoselective Synthesis

Catalytic hydrogenation is a critical step in many synthetic routes to tranexamic acid, particularly for reducing an aromatic ring to a cyclohexane (B81311) ring. The primary challenge is to control the stereochemistry to maximize the yield of the desired trans-isomer, as the cis-isomer is therapeutically inactive. imist.ma

The hydrogenation of p-aminomethylbenzoic acid is a key example. imist.magoogle.com This reaction typically produces a mixture of cis and trans isomers. chemicalbook.com Various catalysts are employed for this purpose, including noble metals like platinum (Pt), rhodium (Rh), and ruthenium (Ru). google.com For instance, using a platinum catalyst can produce mainly the cis isomer, which then requires an isomerization step, often by heating at high temperatures (e.g., 190-250°C), to convert it to the active trans-analogue. imist.maresearchgate.net

Different catalysts and conditions have been explored to improve the stereoselectivity and efficiency of the hydrogenation:

Platinum oxide (PtO₂) is a common catalyst for the hydrogenation of the benzene (B151609) ring in p-aminomethylbenzoic acid. google.comresearchgate.net

Raney nickel is used for the reduction of nitrile groups and in reductive amination steps. chemicalbook.comderpharmachemica.comderpharmachemica.comepa.gov

Palladium on carbon (Pd/C) is used for the hydrogenation of the cyclohexene (B86901) ring. derpharmachemica.comderpharmachemica.comepa.gov

Composite catalysts , such as a mix of Pd/C, Pt/C, and Rh/C, have been investigated to find optimal conditions for the conversion. researchgate.net

Bimetallic catalysts , like Pt-M/C (where M can be Ru, La, Ce, Co, Ni), have been developed to achieve high conversion rates of p-aminomethylbenzoic acid under milder conditions (30-60°C and 0.3-0.5 MPa hydrogen pressure). google.com

Development of Scalable and Environmentally Benign Synthesis Protocols

As the demand for tranexamic acid grows, developing scalable, cost-effective, and environmentally friendly production methods is crucial. Research has focused on process optimization, the use of greener reagents, and innovative reactor technologies.

The use of continuous flow reactors represents a significant advancement in the scalable synthesis of tranexamic acid. quickcompany.in This technology offers excellent heat transfer, enables the safe handling of gases like hydrogen, and can reduce the formation of by-products. quickcompany.in A process using a flow reactor for the selective amination of an alkyl halide has been shown to produce tranexamic acid with 99.8% purity and yields between 66-75%. quickcompany.in

Mechanochemical methods, such as grinding, offer a solvent-free and environmentally friendly approach for synthesizing derivatives like Schiff bases of tranexamic acid. ajgreenchem.com

Strategies for circumventing toxic reagents and expensive catalysts in synthesis

Traditional synthesis routes for tranexamic acid have often involved hazardous materials and costly catalysts, posing economic and environmental challenges for industrial-scale production. derpharmachemica.com

Significant efforts have been made to replace highly toxic reagents. For example, some older methods used chromium trioxide (CrO₃) for oxidation steps, which is a known carcinogen. researchgate.netimist.ma Newer routes have successfully avoided its use. researchgate.netmdpi.com Similarly, the use of highly toxic cyanides is a concern; some processes have focused on replacing them or using less toxic variants under controlled conditions. derpharmachemica.com

Design and Synthesis of Tranexamic Acid Derivatives and Analogs

To improve the properties of tranexamic acid, researchers have designed and synthesized various derivatives and analogs.

Amino Acid-Modified Tranexamic Acid Derivatives

One promising area of research is the modification of tranexamic acid with other amino acids. These modifications can alter the molecule's physicochemical properties.

A series of tranexamic acid derivatives modified with amino acids such as histidine, leucine, glutamic acid, lysine (B10760008), serine, phenylalanine, and tyrosine have been synthesized. ijpsonline.comresearchgate.net The primary method used for creating these peptide-like structures is Fmoc solid-phase peptide synthesis (SPPS) . ijpsonline.comacs.org This technique allows for the sequential addition of amino acids to a solid support, resulting in good yields (around 80%) and high purity (>95%) after purification by methods like reversed-phase high-performance liquid chromatography (RP-HPLC). ijpsonline.com

The synthesis of multivalent tranexamic acid derivatives has also been explored. For example, PAMAM (polyamidoamine) dendrimers have been used as scaffolds to create derivatives with 4, 8, and 16 tranexamic acid units. acs.org Bivalent derivatives have also been synthesized using lysine as a branching unit via SPPS. acs.org

| Derivative/Analog | Modifying Amino Acid(s) | Synthesis Method | Reference |

| TA-His | Histidine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| TA-Leu-His | Leucine, Histidine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| TA-Glu-Phe | Glutamic Acid, Phenylalanine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| TA-Glu-Lys | Glutamic Acid, Lysine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| TA-Ser-Tyr | Serine, Tyrosine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| TA-Ser-Phe | Serine, Phenylalanine | Fmoc solid-phase peptide synthesis | ijpsonline.com |

| PAMAM⁸-TXA | (Dendrimer Core) | Solution-phase coupling (HBTU/DIEA) | acs.org |

| Bis-TXA | Lysine | Fmoc solid-phase peptide synthesis | acs.org |

Functionalization and Structural Modification for Targeted Interactions

The functionalization of tranexamic acid is a key strategy for developing derivatives with novel properties and for targeted biological interactions. Research has explored various modifications of its core structure to create new chemical entities with tailored functions.

One significant approach involves the modification of tranexamic acid with amino acids. Derivatives such as tranexamic acid-His, tranexamic acid-Leu-His, and tranexamic acid-Glu-Phe have been synthesized using Fmoc solid-phase peptide synthesis. ijpsonline.comresearchgate.net This method allows for the precise addition of amino acid residues, creating peptide-drug conjugates. The side chains of these appended amino acid residues can form unique spatial structures that enhance interactions with biological targets, such as DNA. ijpsonline.com

Another innovative functionalization strategy involves grafting tranexamic acid onto biomaterials. In one study, bacterial nanocellulose was oxidized to introduce carboxyl groups, which were then used to graft tranexamic acid via amide bonds. researchgate.net This process resulted in the creation of degradable nanoscale short fibers (OBNC-TXA) designed to rapidly activate the coagulation response, demonstrating how functionalization can integrate the properties of tranexamic acid into advanced hemostatic materials. researchgate.net

Furthermore, tranexamic acid has been incorporated into drug delivery systems. Functionalized self-assembled micelles have been prepared using plant polyphenol derivatives and metformin, which encapsulate tranexamic acid through hydrogen bonding and electrostatic interactions. cjter.com This structural modification aims to enhance the transdermal permeability of tranexamic acid, which is otherwise limited by its polarity. cjter.com

Research into DNA-Binding Properties of Tranexamic Acid Derivatives

Recent research has extended the biological investigation of tranexamic acid to its potential interactions with nucleic acids. Studies have shown that both tranexamic acid and its amino acid derivatives can interact with calf thymus DNA (ctDNA). ijpsonline.com

Notably, the amino acid derivatives of tranexamic acid exhibit a higher affinity for ctDNA compared to the parent compound. ijpsonline.com This suggests that the amino acid side chains contribute to forming a specific spatial and chemical environment that facilitates a stronger interaction with the DNA molecule. ijpsonline.com The enhanced binding affinity of these derivatives suggests potential for further investigation into their applications related to DNA interactions. ijpsonline.com

| Compound ID (as reported) | Hypochromism (%) |

|---|---|

| 1 (TA) | 1.00 |

| 2 (Derivative) | 12.0 |

| 3 (Derivative) | 1.01 |

| 4 (Derivative) | 2.95 |

| 5 (Derivative) | 3.92 |

| 6 (Derivative) | 2.04 |

Note: The specific derivative corresponding to each ID number (2-6) was not detailed in the referenced abstract. The value for derivative '3' has been corrected from a likely typographical error in the source.

Rational Design of Prodrugs for Enhanced Membrane Permeability and Sustained Release

While effective, tranexamic acid's utility can be limited by its physicochemical properties. In physiological environments, it exists in an ionized state, which contributes to low oral bioavailability and inefficient absorption across membranes. ijpsonline.comrjpdft.com To overcome these limitations, the rational design of prodrugs has become an important area of research. The goal is to create more lipophilic versions of the molecule that can be administered more conveniently and provide sustained release of the parent drug. ijpsonline.com

Computational chemistry, particularly methods like Density Functional Theory (DFT), has been employed to design and predict the properties of potential prodrugs. alquds.edu One prominent strategy is based on Kirby's proton transfer enzyme model, which has been used to guide the design of prodrugs intended to degrade and release tranexamic acid under specific pH conditions. alquds.eduexo-ricerca.it

A specific class of prodrugs developed for tranexamic acid are acyloxyalkyl carbamates. google.com These derivatives mask the polar functional groups of the parent molecule, thereby increasing its lipophilicity and potential for oral absorption and sustained-release formulations. exo-ricerca.itgoogle.com The design of such prodrugs represents a targeted chemical strategy to improve the pharmacokinetic profile of tranexamic acid. exo-ricerca.it

Structure-Activity Relationship (SAR) Elucidations

The antifibrinolytic efficacy of tranexamic acid is intrinsically linked to its specific molecular structure. Elucidating the relationship between its chemical architecture and its biological activity is crucial for understanding its mechanism of action and for the design of new, potentially more potent, analogs.

Correlation Between Molecular Structure and Antifibrinolytic Potency

The antifibrinolytic activity of tranexamic acid is significantly greater than that of its linear analog, ε-aminocaproic acid (EACA). wikipedia.orgsemanticscholar.org On a molar basis, tranexamic acid is reported to be approximately six to ten times more potent. nih.govnih.gov This marked difference in potency is a direct consequence of key structural features.

The superior activity of tranexamic acid is attributed to its rigid, cyclic structure and the specific spatial orientation of its functional groups. semanticscholar.org The trans configuration of the aminomethyl and carboxyl groups on the cyclohexane ring is critical. This conformation places the charged groups at a distance (approximately 6.8 Å) that is optimal for binding to the lysine binding sites on plasminogen. semanticscholar.org In contrast, the flexible, acyclic structure of EACA does not maintain this optimal fixed conformation, leading to weaker binding and lower antifibrinolytic potency. semanticscholar.org This comparison clearly demonstrates a strong correlation between the three-dimensional molecular structure and the resulting biological potency.

Analysis of Substituent Effects on Plasminogen Binding Affinity

The interaction between tranexamic acid and plasminogen is highly specific and is the cornerstone of its mechanism of action. nih.govpfizermedicalinformation.com Tranexamic acid functions by competitively and reversibly binding to the lysine binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin (B1330869) and inhibiting fibrinolysis. drugbank.comnih.gov

Human plasminogen possesses multiple binding sites for tranexamic acid with varying affinities. There is one high-affinity binding site and four to five low-affinity sites. pfizermedicalinformation.com The saturation of the high-affinity site is particularly important for displacing plasminogen from the fibrin surface. pfizermedicalinformation.com The dissociation constant (Kd) provides a measure of the binding affinity, with a lower value indicating stronger binding. Studies have also determined the binding of tranexamic acid to human plasmin, yielding a dissociation constant that closely aligns with its inhibition constant for fibrinolysis. nih.gov

| Target Protein | Binding Site Type | Dissociation Constant (Kd) | Molar Binding Ratio (Drug:Protein) | Reference |

|---|---|---|---|---|

| Human Plasminogen | High-Affinity | 1.1 µmol/L | Not specified | pfizermedicalinformation.com |

| Human Plasminogen | Low-Affinity | 750 µmol/L | pfizermedicalinformation.com | |

| Human Plasmin | Not specified | 3.5 x 10⁻⁵ M (35 µmol/L) | 1.5-1.6 : 1 | nih.gov |

Structure-activity relationship investigations have further refined the understanding of substituent effects. Research suggests that for effective binding, a correctly positioned alkyl substituent and a strong hydrogen bond acceptor are necessary structural motifs. researchgate.net This indicates that modifications to the core tranexamic acid structure can significantly influence its affinity for plasminogen. For example, studies have explored the replacement of metabolically labile ester functionalities with bioisosteres, such as 5-alkyl-oxazoles, to maintain binding while improving the pharmacokinetic profile. researchgate.net These findings highlight the sensitivity of the plasminogen binding interaction to subtle changes in the ligand's chemical structure.

Analytical Techniques for Tranexamic Acid Quantification and Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For tranexamic acid, several chromatographic techniques have been developed and validated, each with its own advantages for specific research applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tranexamic acid. ymerdigital.com Since tranexamic acid lacks a strong chromophore, direct UV detection can be challenging, often requiring derivatization to enhance its detectability. core.ac.uk A common approach involves pre-column or post-column derivatization to introduce a chromophoric or fluorophoric tag to the tranexamic acid molecule. jyoungpharm.org

Various HPLC methods have been developed for tranexamic acid analysis. For instance, one method uses a stainless-steel column packed with octadecylsilyl silica (B1680970) gel, with UV detection at 220 nm. ymerdigital.com Another approach employs a mixed-mode column with embedded weak acidic ion-pairing groups, allowing for the retention and separation of tranexamic acid using a mobile phase of acetonitrile (B52724), water, and perchloric acid, with UV detection at 210 nm. sielc.com The complexity of biological samples often necessitates extensive pre-treatment to remove interfering substances like proteins and amino acids, which are structurally similar to tranexamic acid. core.ac.uk

A study focused on the simultaneous estimation of tranexamic acid and ethamsylate in bulk and pharmaceutical formulations utilized a thermoscientific Hypersil BDS column with a mobile phase of phosphate (B84403) buffer and acetonitrile (80:20, v/v) and UV detection at 280 nm. journalwjarr.com This method demonstrated good separation with retention times of 3.27 and 4.27 minutes for the two compounds, respectively. journalwjarr.com

| HPLC Method Details for Tranexamic Acid Analysis | |

| Parameter | Description |

| Column | Stainless-steel column (25 cm × 4.6 mm) packed with octadecylsilyl silica gel (5 µm) (Hypersil ODS) ymerdigital.com |

| Mobile Phase | Acetonitrile: water (50:50), pH adjusted to 2.6 with phosphoric acid researchgate.net |

| Flow Rate | 0.9 ml/min ymerdigital.com |

| Detection | UV at 220 nm ymerdigital.com |

| Injection Volume | 20 µl ymerdigital.com |

| Linearity Range | 0.8 mg/ml to 1.2 mg/ml ymerdigital.com |

Reversed-Phase HPLC (RP-HPLC) Applications for Compound Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for tranexamic acid analysis. core.ac.uk In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Because tranexamic acid is a polar compound, its retention on a standard C18 or C8 column can be challenging, often requiring ion-pairing agents or specialized columns. core.ac.uk

Several RP-HPLC methods have been successfully developed. One method for the concurrent estimation of tranexamic acid and ethamsylate used a Hypersil BDS column (150 mm x 5 mm) with a mobile phase of phosphate buffer and acetonitrile. journalwjarr.comresearcher.life Another validated RP-HPLC method for simultaneous estimation of tranexamic acid and mefenamic acid employed an Inertsil C18 column with a mobile phase of phosphate buffer (pH 4.8) and methanol (B129727). iajps.com

For the analysis of a prodrug of tranexamic acid in whole blood, a sensitive RP-HPLC method was developed using a C8-Nucleosil column after pre-column derivatization with fluorescamine. nih.gov The derivatives were detected by a fluorescence detector, allowing for determinations as low as 10 ng/ml. nih.gov

| RP-HPLC Methodologies for Tranexamic Acid | |

| Application | Method Details |

| Simultaneous estimation of Tranexamic Acid and Ethamsylate | Column: Thermoscientific Hypersil BDS (150 mm x 5 mm), Mobile Phase: Phosphate buffer: acetonitrile (80:20, %v/v), Flow Rate: 1.0 mL/min, Detection: UV at 280 nm journalwjarr.comresearcher.life |

| Simultaneous estimation of Tranexamic Acid and Mefenamic Acid | Column: Inertsil C18 (4.6mm ×250mm, 5µm), Mobile Phase: Phosphate Buffer (pH-4.8): Methanol (55:45% v/v), Flow Rate: 1 ml/min, Detection: UV at 282 nm iajps.com |

| Analysis of Tranexamic Acid prodrug in whole blood | Column: C(8)-Nucleosil, Derivatization: Pre-column with fluorescamine, Detection: Fluorescence nih.gov |

Capillary Zone Electrophoresis (CZE) in Tranexamic Acid Studies

Capillary Zone Electrophoresis (CZE) is another powerful separation technique that has been applied to the analysis of tranexamic acid. core.ac.uk CZE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. casss.org This technique is known for its high separation efficiency and rapid analysis times. researchgate.net

In one study, ofloxacin (B1677185) acyl chloride (OAC) was used as a chromophoric derivatizing agent for amino analytes, including tranexamic acid. The OAC derivatives could be ionized by acid treatment and analyzed by simple CZE with UV detection at 300 nm. airitilibrary.comncl.edu.tw This method proved feasible for the analysis of tranexamic acid in plasma. airitilibrary.comncl.edu.tw The detection limits for the analytes were in the range of 1.0-2.5 μM. airitilibrary.comncl.edu.tw

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a separation method like liquid chromatography, provides powerful analytical capabilities for quantifying tranexamic acid in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. jyoungpharm.org This hyphenated technique is particularly useful for analyzing compounds like tranexamic acid that lack a strong chromophore, as it circumvents the need for derivatization. jyoungpharm.org

Several LC-MS methods have been developed for the determination of tranexamic acid in human plasma. researchgate.net One method involved a one-step deproteination of the plasma sample followed by chromatographic separation on an Xtrra MS C18 column. researchgate.net Detection and quantification were performed using multiple reaction monitoring (MRM) of the precursor-product ion transitions. researchgate.net Another LC-MS/MS method for determining tranexamic acid in human serum utilized a Q-trap mass analyzer, which significantly improved the sensitivity of the determination. thaiscience.info

| LC-MS Method Details for Tranexamic Acid in Human Plasma | |

| Parameter | Description |

| Sample Preparation | One-step deproteination using perchloric acid researchgate.net |

| Column | Xtrra MS C18 Column (2.1 mm x 100 mm, 3.5 µm) researchgate.net |

| Mobile Phase | 10% acetonitrile in 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) researchgate.net |

| Flow Rate | 0.15 ml/min researchgate.net |

| Detection | Multiple reaction monitoring (MRM) researchgate.net |

| Linear Range | 0.02-10.00 µg/ml researchgate.net |

| Lower Limit of Quantification | 0.02 µg/ml researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even greater sensitivity, speed, and resolution compared to conventional HPLC-MS/MS. jyoungpharm.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster separations without sacrificing efficiency.

A UPLC-MS/MS method was developed for the determination of tranexamic acid in human plasma and cerebral spinal fluid (CSF). nih.gov The method involved a simple methanol protein crash for sample extraction and chromatographic separation on a UPLC C18 BEH 1.7 μm column. nih.gov The detection and quantification were performed by positive ion electrospray ionization using the multiple reaction monitoring (MRM) mode. nih.gov This method was linear over a concentration range of 0.1-10.0 μg/mL, with a lower limit of quantitation of 0.1 μg/mL. nih.gov

Another high-sensitivity UPLC-MS/MS method was developed for the quantification of tranexamic acid in human whole blood, using either liquid samples or dried samples on volumetric absorptive microsampling devices. tandfonline.comnih.gov This method demonstrated excellent performance across a range of clinically relevant concentrations. tandfonline.comnih.gov

| UPLC-MS/MS Method for Tranexamic Acid in Plasma and CSF | |

| Parameter | Description |

| Sample Extraction | Methanol protein crash nih.gov |

| Column | UPLC C18 BEH 1.7 μm nih.gov |

| Mobile Phase | Water and methanol gradient containing 0.1% formic acid nih.gov |

| Detection | Positive ion electrospray ionization using multiple reaction monitoring (MRM) nih.gov |

| Linear Range | 0.1-10.0 μg/mL nih.gov |

| Lower Limit of Quantitation | 0.1 μg/mL nih.gov |

Spectrophotometric and Fluorimetric Detection Strategies

The quantification of tranexamic acid (TXA) presents a challenge for direct spectrophotometric or fluorimetric analysis as it lacks a significant chromophore or fluorophore in its native structure. core.ac.uktandfonline.com Consequently, derivatization is a mandatory step to introduce a light-absorbing or fluorescent moiety, enabling its detection and quantification. core.ac.uktandfonline.com

Several derivatization reagents have been successfully employed for the spectrophotometric determination of TXA. One common approach involves the reaction of the primary amino group of TXA with ninhydrin (B49086) in a basic medium (pH 8.0), which produces a bluish-purple colored product with a maximum absorbance (λmax) at 565 nm. researchgate.netuobasrah.edu.iq This method has demonstrated linearity in the concentration range of 3-40 µg/ml. researchgate.net Another reagent, sodium 1,2-naphthoquinone-4-sulphonate (NQS), reacts with TXA to form a reddish-orange chromogen with a λmax at 474 nm, showing linearity between 10-70 µg/ml. ijpsonline.com Similarly, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, reacts with TXA to produce a yellow-colored product with a λmax of 370 nm, and has been shown to be linear in the range of 6-16 µg/ml. afjbs.comafjbs.com Other reagents used for spectrophotometric analysis include salicylaldehyde (B1680747) and 5,5'-methylene-bis-salicylaldehyde, which form derivatives with TXA absorbing at 410 nm and 412 nm, respectively. jcsp.org.pk Ion-pair complex formation with basic dyes like methylene (B1212753) blue, methylene violet, and safranin-O also allows for spectrophotometric quantification, with the resulting complexes showing absorbance maxima at 650 nm, 550 nm, and 520 nm, respectively, when extracted into chloroform. asianpubs.org

For more sensitive measurements, fluorimetric methods are employed. These also rely on derivatization to create a fluorescent product. Fluorescamine is a popular reagent that reacts with the primary amine of TXA in a borate (B1201080) buffer (pH 8.3) to form a fluorescent product with an excitation wavelength (λex) of 392 nm and an emission wavelength (λem) of 473.5 nm. nih.govtandfonline.com This method is highly sensitive, with a linear range of 0.1-0.9 µg/mL. nih.gov Another fluorogenic reagent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), reacts with TXA in a borate buffer at pH 9.0 to yield a yellow fluorescent product measured at λem = 536 nm after excitation at λex = 470.5 nm. x-mol.netnih.gov This method has a linear range of 20–100 ng/mL. x-mol.netnih.gov The combination of ninhydrin and phenylacetaldehyde (B1677652) in a buffer of pH 7.0 also produces a highly fluorescent derivative, with λex at 391 nm and λem at 475 nm, and a linear range of 0.3-2 µg/ml. researchgate.netdntb.gov.ua Condensation with acetyl acetone (B3395972) and formaldehyde (B43269) also yields a fluorescent product. nih.gov

Table 1: Spectrophotometric Methods for Tranexamic Acid Quantification

| Reagent | Chromogen Color | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|---|

| Ninhydrin | Bluish-purple | 565 | 3-40 |

| Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | Reddish-orange | 474 | 10-70 |

| 2,4-Dinitrofluorobenzene (DNFB) | Yellow | 370 | 6-16 |

| Salicylaldehyde | - | 410 | 7.8-18.6 |

| 5,5'-Methylene-bis-salicylaldehyde | - | 412 | 7.8-18.6 |

| Methylene Blue | Blue | 650 | - |

| Methylene Violet | Violet | 550 | - |

| Safranin-O | Red | 520 | - |

Table 2: Fluorimetric Methods for Tranexamic Acid Quantification

| Reagent | λex (nm) | λem (nm) | Linearity Range |

|---|---|---|---|

| Fluorescamine | 392 | 473.5 | 0.1-0.9 µg/mL |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 470.5 | 536 | 20-100 ng/mL |

| Ninhydrin and Phenylacetaldehyde | 391 | 475 | 0.3-2 µg/mL |

| Acetyl acetone and Formaldehyde | - | 480 | 0.05-0.25 µg/mL |

Advanced Sample Preparation and Derivatization Procedures for Complex Matrices

The accurate quantification of tranexamic acid in complex biological matrices such as plasma, serum, and urine necessitates robust sample preparation techniques to remove interfering endogenous substances like proteins and amino acids. core.ac.ukresearchgate.net

A primary and straightforward method for sample cleanup is protein precipitation . This is often achieved by adding a precipitating agent like acetonitrile or perchloric acid to the biological sample. researchgate.netnih.gov For instance, a common procedure involves precipitating proteins in serum or plasma with acetonitrile, often containing a small percentage of formic acid to aid in the process. researchgate.net Following precipitation, the sample is typically centrifuged, and the clear supernatant containing the analyte of interest is collected for further analysis. tandfonline.com

Solid-Phase Extraction (SPE) is a more selective and advanced technique used for sample clean-up and concentration of TXA. nih.gov This method utilizes a solid sorbent material to isolate the analyte from the sample matrix. A high-throughput SPE procedure using a thin-film microextraction (TFME) brush with an HLB (Hydrophilic-Lipophilic Balanced) coating has been developed for the determination of TXA in plasma and urine. nih.gov This approach demonstrated a significant improvement in sample preparation time. nih.gov Another innovative approach is the use of a biocompatible C18 coating in solid-phase microextraction (SPME), which allows for the direct extraction of TXA from complex biological samples without extensive prior preparation, thereby minimizing matrix effects. nih.gov

Derivatization is a critical step, not only for detection as mentioned previously but also as part of the sample preparation workflow to enhance the chromatographic properties and detectability of TXA, especially when using HPLC with UV or fluorescence detection. core.ac.uktandfonline.com The primary amino group of TXA is the main target for derivatization.

Common derivatizing agents include:

Benzene (B151609) sulfonyl chloride : Reacts with TXA in an aqueous alkaline medium to form a UV-active derivative, allowing for HPLC-UV detection. tandfonline.com

2,4-Dinitrofluorobenzene (DNFB) : Also known as Sanger's reagent, it reacts with the amino group of TXA to form a derivative that can be quantified by spectrophotometry or HPLC-UV. afjbs.comafjbs.comresearchgate.net The reaction is typically carried out in an alkaline medium at an elevated temperature. researchgate.net

Ninhydrin : Used in pre-column derivatization for HPLC analysis, reacting with TXA to form a colored product detectable by a UV-visible detector. researchgate.net

Fluorescamine and 4-chloro-7-nitrobenzofurazan (NBD-Cl) : These are primarily used to create highly fluorescent derivatives for sensitive spectrofluorimetric or HPLC-fluorescence detection. nih.govtandfonline.comnih.gov

The choice of sample preparation and derivatization agent depends on the analytical method employed, the required sensitivity, and the nature of the biological matrix. For instance, while simple protein precipitation may suffice for some LC-MS/MS applications, more elaborate SPE and derivatization are often necessary for HPLC-UV or fluorescence methods to achieve the desired selectivity and sensitivity. core.ac.ukjyoungpharm.org

Validation Protocols for Quantitative Analytical Methods in Pre-clinical Research

The validation of bioanalytical methods is crucial to ensure the reliability and quality of data from pre-clinical studies. europa.euich.orgeuropa.eu Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines for this purpose, with the ICH M10 guideline being the standard for bioanalytical method validation. europa.euich.orgeuropa.eugmp-compliance.orgbioanalysis-zone.com

A full validation of a bioanalytical method for tranexamic acid should encompass the following key parameters:

Selectivity and Specificity : The method must be able to unequivocally differentiate and quantify tranexamic acid in the presence of other components in the sample, including its metabolites, endogenous compounds, and other medications. ich.org This is typically assessed by analyzing blank samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard (IS). tandfonline.com

Calibration Curve and Linearity : The linearity of the method is determined by analyzing a series of calibration standards over a defined concentration range. ymerdigital.com The relationship between the concentration and the instrument response should be linear, and the calibration curve should be generated using a suitable regression model. ymerdigital.com An R² value of >0.99 is generally considered acceptable. ymerdigital.com

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. tandfonline.comymerdigital.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. ymerdigital.com The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% for LLOQ). nih.govtandfonline.com

Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery : The extraction efficiency of the analytical method is determined by comparing the analyte response from a pre-extracted sample with that of a post-extracted sample at the same concentration. jyoungpharm.org

Matrix Effect : This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard in mass spectrometry-based methods. pharmjournal.ruresearchgate.net It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. pharmjournal.ru

Stability : The stability of tranexamic acid in the biological matrix must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions. tandfonline.com The stability of the processed samples in the autosampler should also be assessed. ymerdigital.com

Dilution Integrity : This ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and still yield accurate and precise results. ich.org

Adherence to these validation protocols ensures that the analytical method for tranexamic acid is suitable for its intended purpose in pre-clinical research, providing reliable data to support pharmacokinetic and toxicokinetic studies. ich.orgeuropa.eu

Theoretical and Computational Investigations of Tranexamic Acid

Computational Modeling of Tranexamic Acid-Protein Interactions (e.g., Plasminogen)

Computational modeling plays a pivotal role in understanding the antifibrinolytic mechanism of tranexamic acid (TXA), primarily through the detailed investigation of its interaction with plasminogen. drugbank.com Tranexamic acid, a synthetic analog of the amino acid lysine (B10760008), exerts its effect by competitively inhibiting the activation of plasminogen to plasmin. drugbank.comdroracle.airesearchgate.net This inhibition is achieved by binding to specific sites on the plasminogen molecule, thereby preventing plasminogen from binding to fibrin (B1330869) and disrupting the fibrinolytic process. drugbank.comdroracle.aie-coretvasa.cz

Models have been developed to simulate the binding of tranexamic acid to plasminogen, which possesses several distinct binding sites. drugbank.com These include four or five low-affinity sites and one high-affinity site, the latter being crucial for its interaction with fibrin. drugbank.comnih.gov By occupying these lysine-binding sites, tranexamic acid effectively blocks the interaction between plasminogen and fibrin, which is a necessary step for clot dissolution. drugbank.come-coretvasa.cznih.gov

Computational studies have also explored the interaction of tranexamic acid with other proteins, such as urokinase-type plasminogen activator (uPA) and tyrosinase. ommegaonline.org Molecular docking simulations have indicated that tranexamic acid exhibits a strong binding affinity for tyrosinase, suggesting a potential mechanism for its use in treating hyperpigmentation disorders like melasma. ommegaonline.org These models calculate binding affinities and predict the most favorable conformations of the ligand-protein complex. For instance, docking studies with the Kringle 1 domain of plasminogen have shown that tranexamic acid's terminal amine group can form salt bridges with specific aspartate residues, while the carboxylic acid moiety interacts with arginine residues. nih.govmdpi.com

Furthermore, computational models have been constructed to investigate the dual role of tranexamic acid in fibrinolysis. nih.govplos.orgplos.org These models incorporate the binding of tranexamic acid to two different sites on plasminogen, labeled 'x' and 'y'. nih.govplos.org The 'y' site has a high binding affinity and is responsible for the well-known antifibrinolytic effect by preventing plasminogen from binding to fibrin. nih.govplos.org Conversely, binding to the 'x' site, which has a lower affinity, can induce a conformational change in plasminogen that increases its activation rate by uPA, potentially leading to a pro-fibrinolytic effect under certain conditions. nih.govplos.orgplos.org These differential equation-based models help to elucidate the complex and sometimes contradictory effects of tranexamic acid observed in clinical settings. nih.govplos.org

Table 1: Binding Affinities of Tranexamic Acid with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (IC) | Computational Method |

| Tyrosinase | -14.58 | 20.5 pM | Molecular Docking |

| Urokinase-type Plasminogen Activator (uPA) | -5.9 | 47.67 µM | Molecular Docking |

This table presents data from a molecular docking study investigating the interaction of tranexamic acid with tyrosinase and uPA. ommegaonline.orgscispace.com

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic nature of tranexamic acid's interactions with its biological targets at an atomic level. ommegaonline.orgmdpi.commdpi.com These simulations complement static computational models by offering insights into the conformational changes and stability of the protein-ligand complex over time. biorxiv.orgbiorxiv.orgbiorxiv.org

MD simulations have been employed to study the binding of tranexamic acid and its analogs to the lysine-binding sites of plasminogen's Kringle domains. nih.govmdpi.com For instance, simulations have compared the behavior of novel 1,2,3-triazole derivatives with that of tranexamic acid, revealing that the more potent compounds form a more stable complex with the Kringle 1 domain of plasminogen. mdpi.com These simulations can track key distances and interactions, such as hydrogen bonds and salt bridges, to explain differences in binding affinity and activity. ommegaonline.orgmdpi.com

In studies investigating novel antifibrinolytic agents, MD simulations of up to 200 nanoseconds have been performed on protein-ligand complexes to assess their stability and rigidity. biorxiv.orgbiorxiv.orgresearchgate.net The results from these simulations, often analyzed using techniques like root-mean-square deviation (RMSD) and radius of gyration (Rg), help to validate the initial docking predictions and provide a more detailed understanding of the binding mode. ommegaonline.orgscispace.combiorxiv.org For example, simulations have shown that some novel compounds remain securely within the binding pocket of plasminogen for the entire simulation time, while others may dissociate, indicating a less stable interaction. mdpi.com

Furthermore, MD simulations have been used to explore the synergistic effects of tranexamic acid with other molecules. researchgate.net By simulating the interactions between tranexamic acid, other agents like mandelic acid, and their target enzyme (e.g., tyrosinase), researchers can gain a mechanistic understanding of how these combinations might lead to enhanced efficacy. researchgate.net The analysis of trajectories from these simulations can reveal crucial interactions that stabilize the complex and contribute to the observed synergistic effects. nih.govresearchgate.net

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of tranexamic acid. nih.govtandfonline.com These methods allow for a detailed analysis of the molecule's structure, vibrational frequencies, and electronic charge distribution, which are fundamental to its chemical behavior and biological activity. nih.govalquds.edu

Studies have utilized DFT with the B3LYP method and the 6-31G(d,p) basis set to calculate the optimized molecular geometry and harmonic vibrational frequencies of tranexamic acid. nih.gov The results of these calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This validation provides confidence in the theoretical model's ability to describe the molecule accurately.

Natural Bond Orbital (NBO) analysis, a feature of quantum chemical calculations, has been used to understand the stability of the tranexamic acid molecule arising from hyperconjugative interactions and intramolecular charge transfer (ICT). nih.gov The analysis of second-order delocalization energies confirms the presence of ICT within the molecule. nih.gov Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's charge transfer capabilities. nih.gov

Quantum chemical calculations have also been applied to the design of tranexamic acid prodrugs. alquds.edu By calculating properties at the B3LYP/6-31G(d,p) level of theory, researchers can predict the stability and release kinetics of different prodrug candidates. alquds.edu For example, calculations have been used to predict the half-life of various tranexamic acid prodrugs at different pH levels, guiding the selection of the most promising candidates for further in vitro and in vivo testing. alquds.edualquds.edu Additionally, these calculations have been employed to study the relative stability and structure of tranexamic acid adducts, such as those formed with acetonitrile (B52724), which can be important for analytical quantification methods. nih.gov

Table 2: Calculated Thermodynamic Properties of Tranexamic Acid

| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) | Enthalpy (kcal/mol) |

| 298.15 | 56.45 | 104.32 | 10.23 |

| 500 | 89.23 | 135.67 | 25.43 |

| 1000 | 145.78 | 198.76 | 87.98 |

This table presents theoretically calculated thermodynamic properties of tranexamic acid in the gas phase at different temperatures, based on quantum chemical methods. nih.gov

Bioinformatic Approaches to Predict Novel Interaction Partners and Pathways

Bioinformatic approaches are increasingly being utilized to predict novel interaction partners and biological pathways for existing drugs like tranexamic acid, a process often referred to as drug repurposing. nih.govnih.gov These computational methods leverage vast amounts of biological data to identify potential new therapeutic applications.

One key approach involves structure-based protein-ligand interactome prediction. nih.gov By computationally "docking" a library of known drugs, including tranexamic acid, against a large number of human protein structures, researchers can predict potential "off-target" interactions. nih.gov These predictions can then be ranked based on binding affinity scores, which combine electrostatic and van der Waals interaction energies. nih.gov This methodology has the potential to uncover previously unknown molecular targets for tranexamic acid, suggesting new therapeutic avenues. For instance, docking studies have suggested that tranexamic acid might interact with proteins involved in cancer pathways, such as those related to MYC, S6K1, and STAT3. nih.gov

Network medicine is another powerful bioinformatic strategy. tum.de This approach analyzes complex networks of interactions between genes, proteins, and diseases. By mapping known drug targets onto these networks, it's possible to identify new connections and potential therapeutic uses. For example, tranexamic acid is known to target plasminogen, which is part of the disease module for conditions like pulmonary embolism. tum.de Analyzing the broader network of proteins interacting with plasminogen could reveal other pathways and diseases where tranexamic acid might have a therapeutic effect. tum.de

Furthermore, bioinformatics tools are used to predict protein-protein interactions (PPIs). nih.gov While challenging, methods are being developed to predict these interactions based on protein sequence and structural information. nih.gov By understanding the network of proteins that interact with tranexamic acid's primary targets, researchers can hypothesize about its broader biological effects. Systems biology approaches, which integrate various types of data, are also being applied to explore the effects of tranexamic acid in complex biological systems like angiogenesis in cancer. eurekaselect.com

Development of Pharmacodynamic Models Based on Molecular Interactions

Pharmacodynamic (PD) models are developed to describe the relationship between drug concentration and its pharmacological effect. For tranexamic acid, these models are increasingly being informed by its underlying molecular interactions.

Population pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed for tranexamic acid, particularly in specific patient populations such as pregnant women undergoing cesarean delivery. nih.gov These models aim to determine the optimal dosing that ensures a sufficient antifibrinolytic effect. nih.gov A typical PD model for tranexamic acid relates its plasma concentration to a measure of fibrinolysis, such as maximum lysis. nih.gov A sigmoid Emax model is often used, which characterizes the maximum inhibitory effect (Emax), the concentration at which 50% of the maximum effect is achieved (IC50), and the steepness of the concentration-response curve (Hill factor). nih.gov

The parameters of these PD models are directly linked to the molecular interactions of tranexamic acid. The IC50, for example, reflects the binding affinity of tranexamic acid for plasminogen. A lower IC50 indicates a higher affinity and greater potency. nih.gov Systematic reviews of pharmacodynamic studies have aimed to establish the minimal concentration of tranexamic acid required to inhibit fibrinolysis, with concentrations between 10 and 15 mg/L being identified as effective targets. nih.gov

Advanced Research Avenues and Future Directions for Tranexamic Acid Studies

Comprehensive Investigation of Non-Canonical Plasmin Functions and Tranexamic Acid Modulation Beyond Fibrinolysis

The primary target of tranexamic acid, plasminogen, and its active form, plasmin, are now recognized as key players in a multitude of biological processes independent of fibrinolysis. nih.gov Future research is increasingly focused on understanding these non-canonical functions and how tranexamic acid can modulate them.

Plasmin is implicated in inflammation, immune response, and tissue remodeling. mdpi.com It can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and influence the migration and phenotype of immune cells like macrophages. nih.gov Tranexamic acid, by inhibiting plasminogen activation, can therefore regulate these inflammatory and immune responses. nih.gov For instance, in experimental models of brain injury, tranexamic acid has been shown to increase the migration and proliferation of dendritic cells and T cells in draining lymph nodes. nih.gov

Furthermore, fibrin (B1330869) degradation products (FDPs), the generation of which is inhibited by tranexamic acid, are themselves immune modulators. nih.govrupress.org While generally considered pro-inflammatory, some anti-inflammatory effects have also been reported, highlighting the complexity of this pathway. nih.gov A deeper understanding of how tranexamic acid's modulation of plasmin activity affects these diverse inflammatory and immune pathways is a critical area for future studies.

Elucidation of Molecular Mechanisms in Diverse Pathophysiological States at the Cellular and Subcellular Levels

The therapeutic benefits of tranexamic acid in various conditions suggest that its mechanisms of action are multifaceted and context-dependent. Elucidating these mechanisms at the cellular and subcellular levels is a key research priority.

Recent studies have revealed that tranexamic acid can influence cellular processes beyond its interaction with plasminogen. For example, it has been shown to suppress the release of damage-associated molecular patterns (DAMPs) like mitochondrial DNA (mtDNA) from granulocytes and endothelial cells during hemorrhage. researchgate.netnih.govresearchgate.net This action helps to protect the integrity of the endothelial monolayer. nih.govresearchgate.net

At the subcellular level, tranexamic acid has been found to stimulate mitochondrial respiration and biogenesis while inhibiting mitophagy. nih.govresearchgate.net These effects on mitochondrial function could contribute to its protective effects in trauma and other stress conditions by alleviating metabolic stress and preventing cell damage. researchgate.net

Future research should aim to further dissect these cellular and subcellular effects in various pathophysiological states, such as traumatic injury, hereditary angioedema, and even in skeletal diseases like osteoporosis and osteoarthritis, where beneficial effects of tranexamic acid have been observed in animal studies. nih.gov

Discovery and Characterization of Novel Molecular Targets for Tranexamic Acid and its Analogs